

1-Methoxy-4-phenoxybenzene: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: Benzene, 1-methoxy-4-phenoxy-

Cat. No.: B154267

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Introduction

1-Methoxy-4-phenoxybenzene is a diaryl ether that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay of the electron-donating methoxy group and the phenoxy moiety, make it a strategic precursor for a range of complex molecules, including pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the synthetic utility of 1-methoxy-4-phenoxybenzene, offering detailed application notes, field-proven protocols, and mechanistic insights for researchers, scientists, and professionals in drug development.

The core structure of 1-methoxy-4-phenoxybenzene presents multiple avenues for synthetic transformations. The electron-rich nature of the methoxy-substituted ring makes it highly susceptible to electrophilic aromatic substitution, while the ether linkages offer pathways for selective cleavage to unmask phenol functionalities. These characteristics, combined with its role as a key fragment in bioactive molecules, underscore its importance in the synthetic chemist's toolbox.

Core Physicochemical Properties

A foundational understanding of the physical and chemical properties of 1-methoxy-4-phenoxybenzene is essential for its effective application in synthesis.

Property	Value
Molecular Formula	C ₁₃ H ₁₂ O ₂
Molecular Weight	200.23 g/mol
CAS Number	1655-69-2
Appearance	White to off-white solid
Boiling Point	~320 °C
Melting Point	58-61 °C
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water.

Synthesis of 1-Methoxy-4-phenoxybenzene

The preparation of 1-methoxy-4-phenoxybenzene is typically achieved through cross-coupling reactions, with the Ullmann condensation being a classical and reliable method.

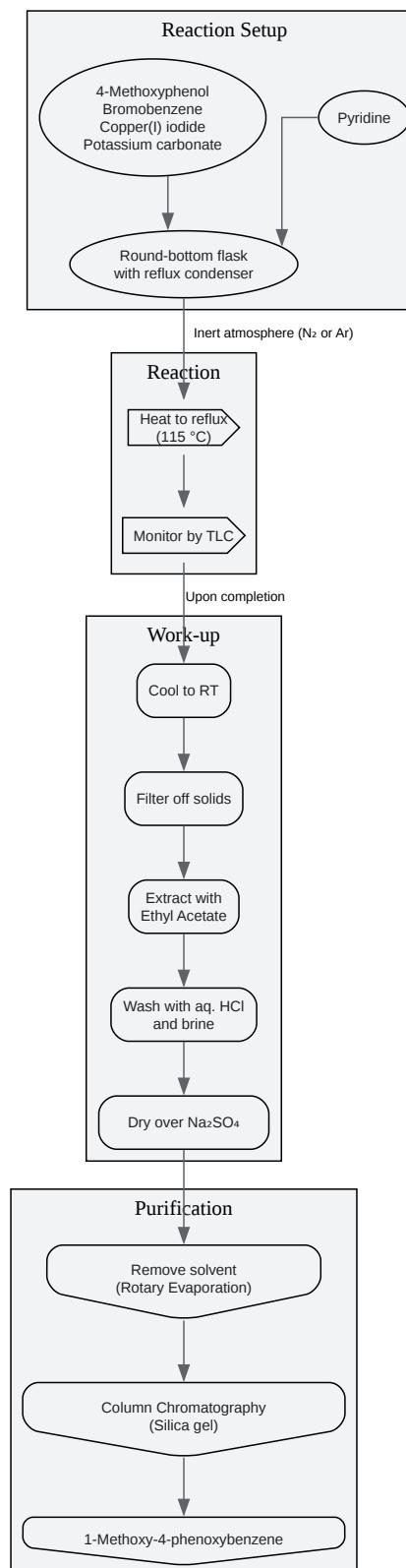
Protocol 1: Ullmann Condensation for the Synthesis of 1-Methoxy-4-phenoxybenzene

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. In this protocol, 4-methoxyphenol is coupled with a halobenzene in the presence of a copper catalyst and a base.

Reaction Principle:

The reaction proceeds through the formation of a copper phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether.

Experimental Workflow:



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Caption: Workflow for Ullmann Condensation Synthesis.

Materials:

- 4-Methoxyphenol
- Bromobenzene
- Copper(I) iodide (CuI)
- Potassium carbonate (K_2CO_3), anhydrous
- Pyridine, anhydrous
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
- Flush the flask with an inert gas (nitrogen or argon).
- Add anhydrous pyridine as the solvent, followed by bromobenzene (1.1 eq).
- Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.

- Filter the reaction mixture to remove insoluble salts and wash the solid residue with ethyl acetate.
- Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-methoxy-4-phenoxybenzene.

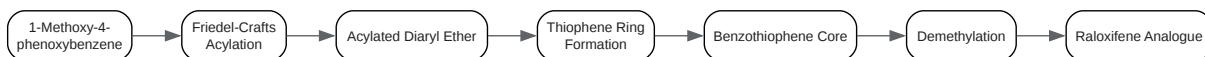
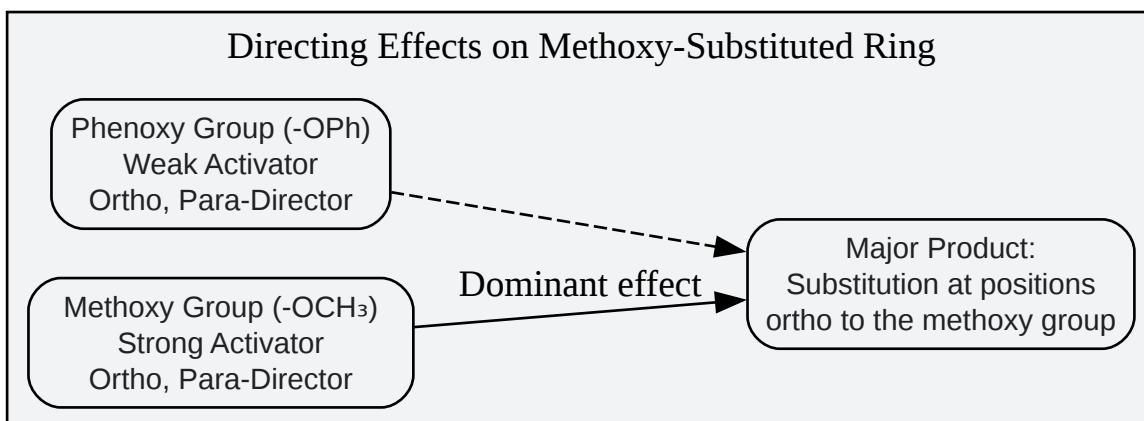
Key Synthetic Transformations

1-Methoxy-4-phenoxybenzene is a versatile substrate for various synthetic transformations, primarily electrophilic aromatic substitution and ether cleavage.

Electrophilic Aromatic Substitution

The methoxy-substituted ring of 1-methoxy-4-phenoxybenzene is highly activated towards electrophilic aromatic substitution. The methoxy group is a strong ortho, para-director, while the phenoxy group is a weaker ortho, para-director. Due to the stronger activating effect of the methoxy group, electrophilic substitution predominantly occurs on the methoxy-substituted ring, at the positions ortho and para to the methoxy group. Since the para position is occupied by the phenoxy group, substitution is directed to the positions ortho to the methoxy group.

Regioselectivity of Electrophilic Substitution:



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